Cas no 2959-74-2 (Benzyldiphenylphosphine oxide)

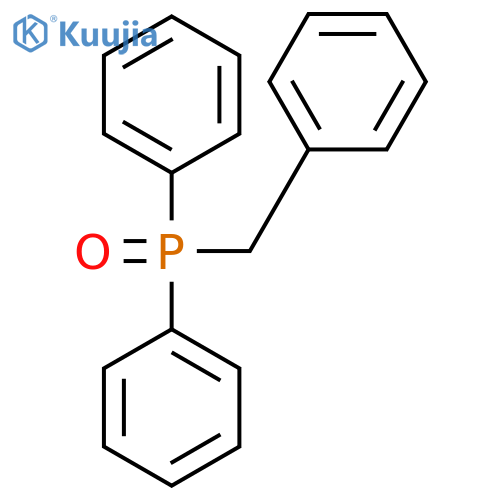

Benzyldiphenylphosphine oxide structure

商品名:Benzyldiphenylphosphine oxide

Benzyldiphenylphosphine oxide 化学的及び物理的性質

名前と識別子

-

- Phosphine oxide,diphenyl(phenylmethyl)-

- diphenylphosphorylmethylbenzene

- (benzyl)di(phenyl)phosphine oxide

- (benzyl)dip

- AC1L2QLE

- benzylbisphenylphosphine oxide

- benzyl-diphenyl-phosphate oxygen

- Benzyldiphenylphosphine oxide

- BRN 2809334

- Diphenyl(phenylmethyl)phosphine oxide

- Diphenylbenzylphosphine oxide

- P-benzyldiphenylphosphonium oxide

- Phosphine oxide, benzyldiphenyl-

- Phosphine oxide, benzyldiphenyl- (6CI,7CI,8CI)

- SureCN518265

- Phosphine oxide, diphenyl(phenylmethyl)-

- benzyl(diphenyl)phosphine oxide

- Q63398190

- Benzyldiphenylphosphineoxide

- MLS000595032

- NXGAOFONOFYCNG-UHFFFAOYSA-N

- HMS2527F16

- NSC132554

- NSC130070

- NSC-1

- NCGC00245549-01

- W13583

- MFCD00015817

- [BENZYL(PHENYL)PHOSPHOROSO]BENZENE

- SCHEMBL518265

- NSC 132554

- AS-64375

- CHEMBL1730140

- NSC 130070

- CS-0038626

- 2959-74-2

- CAA95974

- SMR000184418

- AKOS002364398

- NSC-130070

- DTXSID10183772

- NSC-132554

- [(DIPHENYLPHOSPHOROSO)METHYL]BENZENE

- NS00010768

-

- MDL: MFCD00015817

- インチ: 1S/C19H17OP/c20-21(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2

- InChIKey: NXGAOFONOFYCNG-UHFFFAOYSA-N

- ほほえんだ: P(C1C([H])=C([H])C([H])=C([H])C=1[H])(C1C([H])=C([H])C([H])=C([H])C=1[H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O

- BRN: 2809334

計算された属性

- せいみつぶんしりょう: 292.10181

- どういたいしつりょう: 292.102

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

- 密度みつど: 1.15

- ふってん: 423°Cat760mmHg

- フラッシュポイント: 209.6°C

- 屈折率: 1.61

- PSA: 17.07

- LogP: 4.20070

Benzyldiphenylphosphine oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D758934-250mg |

Phosphine oxide, diphenyl(phenylmethyl)- |

2959-74-2 | 95% | 250mg |

$185 | 2024-06-07 | |

| eNovation Chemicals LLC | D758934-1g |

Phosphine oxide, diphenyl(phenylmethyl)- |

2959-74-2 | 95% | 1g |

$430 | 2024-06-07 | |

| A2B Chem LLC | AB38284-1g |

Benzyldiphenylphosphine oxide |

2959-74-2 | 95% | 1g |

$360.00 | 2024-04-20 | |

| A2B Chem LLC | AB38284-5g |

Benzyldiphenylphosphine oxide |

2959-74-2 | 95% | 5g |

$1419.00 | 2024-04-20 | |

| 1PlusChem | 1P002ZBG-100mg |

Phosphine oxide, diphenyl(phenylmethyl)- |

2959-74-2 | 95% | 100mg |

$283.00 | 2025-02-19 | |

| Aaron | AR002ZJS-1g |

Phosphine oxide, diphenyl(phenylmethyl)- |

2959-74-2 | 95% | 1g |

$416.00 | 2025-01-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908865-50mg |

benzyl(diphenyl)phosphane oxide |

2959-74-2 | 95% | 50mg |

¥849.60 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B908865-250mg |

benzyl(diphenyl)phosphane oxide |

2959-74-2 | 95% | 250mg |

¥2,638.80 | 2022-09-29 | |

| 1PlusChem | 1P002ZBG-1g |

Phosphine oxide, diphenyl(phenylmethyl)- |

2959-74-2 | 95% | 1g |

$1047.00 | 2025-02-19 | |

| A2B Chem LLC | AB38284-500mg |

Benzyldiphenylphosphine oxide |

2959-74-2 | 95% | 500mg |

$220.00 | 2024-04-20 |

Benzyldiphenylphosphine oxide 関連文献

-

1. Reactions of carbonyl compounds with tervalent phosphorus reagents. Part 9. Benzaldehyde with phosphinites in the presence of acetic acidJ. Allen Miller,Denis Stewart J. Chem. Soc. Perkin Trans. 1 1977 2416

-

S. T. McNeilly,J. A. Miller J. Chem. Soc. D 1969 620

-

3. The reaction of tetraphenyldiphosphine with aromatic carboxylic acidsR. S. Davidson,R. A. Sheldon,S. Trippett J. Chem. Soc. C 1967 1547

-

4. The reactions of tetraphenyldiphosphine with aliphatic carboxylic acids and with aldehydesR. S. Davidson,R. A. Sheldon,S. Trippett J. Chem. Soc. C 1968 1700

-

D. Brown,J. F. Easey,J. G. H. du Preez J. Chem. Soc. A 1966 258

2959-74-2 (Benzyldiphenylphosphine oxide) 関連製品

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2959-74-2)Benzyldiphenylphosphine oxide

清らかである:99%

はかる:1g

価格 ($):310